![molecular formula C18H14AuClNaO3PS B6313759 Chloro[diphenyl(3-sulfonatophenyl)phosphine]gold(I), sodium salt hydrate, 98% CAS No. 569674-13-1](/img/structure/B6313759.png)
Chloro[diphenyl(3-sulfonatophenyl)phosphine]gold(I), sodium salt hydrate, 98%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chloro[diphenyl(3-sulfonatophenyl)phosphine]gold(I), sodium salt hydrate, 98% (CDPG-Na) is an organogold compound that has been used in a variety of scientific research applications. It is a water-soluble organogold compound that is used in a variety of biochemical and physiological experiments. CDPG-Na is composed of two components: chloro[diphenyl(3-sulfonatophenyl)phosphine]gold(I) and sodium salt hydrate. The synthesis of this compound is a multi-step process that involves the use of several different reagents.
Applications De Recherche Scientifique
Chloro[diphenyl(3-sulfonatophenyl)phosphine]gold(I), sodium salt hydrate, 98% has been used in a variety of scientific research applications, including the study of the structure and function of proteins, the study of enzyme kinetics, and the study of the role of gold in biological systems. Chloro[diphenyl(3-sulfonatophenyl)phosphine]gold(I), sodium salt hydrate, 98% has also been used in the study of the effects of gold on cell metabolism and cell signaling pathways. In addition, Chloro[diphenyl(3-sulfonatophenyl)phosphine]gold(I), sodium salt hydrate, 98% has been used in the synthesis of gold nanoparticles for use in medical imaging and diagnostics.
Mécanisme D'action
Chloro[diphenyl(3-sulfonatophenyl)phosphine]gold(I), sodium salt hydrate, 98% is believed to interact with proteins in a number of ways. It is thought to interact with proteins through electrostatic interactions, hydrophobic interactions, and hydrogen bonding. Chloro[diphenyl(3-sulfonatophenyl)phosphine]gold(I), sodium salt hydrate, 98% is also thought to interact with proteins through the formation of coordination complexes. These complexes are believed to be stabilized by the presence of the gold atom and the presence of the phosphine moiety.
Biochemical and Physiological Effects
Chloro[diphenyl(3-sulfonatophenyl)phosphine]gold(I), sodium salt hydrate, 98% has been studied for its effects on various biochemical and physiological processes. Studies have shown that Chloro[diphenyl(3-sulfonatophenyl)phosphine]gold(I), sodium salt hydrate, 98% can affect the activity of certain enzymes, including proteases and phosphatases. Studies have also shown that Chloro[diphenyl(3-sulfonatophenyl)phosphine]gold(I), sodium salt hydrate, 98% can affect the activity of certain proteins, including receptors and enzymes involved in signal transduction pathways. In addition, studies have shown that Chloro[diphenyl(3-sulfonatophenyl)phosphine]gold(I), sodium salt hydrate, 98% can affect the expression of certain genes, including those involved in cell cycle regulation.
Avantages Et Limitations Des Expériences En Laboratoire
Chloro[diphenyl(3-sulfonatophenyl)phosphine]gold(I), sodium salt hydrate, 98% has several advantages for use in laboratory experiments. It is water-soluble, which makes it easy to work with in aqueous solutions. It is also relatively stable, which allows for long-term storage of the compound. In addition, Chloro[diphenyl(3-sulfonatophenyl)phosphine]gold(I), sodium salt hydrate, 98% is relatively non-toxic, which makes it a safe compound to work with in the laboratory. However, Chloro[diphenyl(3-sulfonatophenyl)phosphine]gold(I), sodium salt hydrate, 98% does have some limitations. It is relatively expensive, and it can be difficult to obtain in large quantities. In addition, Chloro[diphenyl(3-sulfonatophenyl)phosphine]gold(I), sodium salt hydrate, 98% is not very soluble in organic solvents, which can limit its use in certain experiments.
Orientations Futures
There are a number of potential future directions for the use of Chloro[diphenyl(3-sulfonatophenyl)phosphine]gold(I), sodium salt hydrate, 98% in scientific research. One potential direction is the use of Chloro[diphenyl(3-sulfonatophenyl)phosphine]gold(I), sodium salt hydrate, 98% in the study of the effects of gold on cell metabolism and cell signaling pathways. Another potential direction is the use of Chloro[diphenyl(3-sulfonatophenyl)phosphine]gold(I), sodium salt hydrate, 98% in the synthesis of gold nanoparticles for use in medical imaging and diagnostics. Additionally, Chloro[diphenyl(3-sulfonatophenyl)phosphine]gold(I), sodium salt hydrate, 98% could be used in the study of the structure and function of proteins, the study of enzyme kinetics, and the study of the role of gold in biological systems. Finally, Chloro[diphenyl(3-sulfonatophenyl)phosphine]gold(I), sodium salt hydrate, 98% could be used in the development of new drugs and drug delivery systems.
Méthodes De Synthèse
Chloro[diphenyl(3-sulfonatophenyl)phosphine]gold(I), sodium salt hydrate, 98% is synthesized in a multi-step process that involves the use of several different reagents. The first step involves the reaction of gold(I) chloride with sodium hydroxide to form sodium chloride and gold(I) hydroxide. The second step involves the reaction of gold(I) hydroxide with an aqueous solution of diphenyl(3-sulfonatophenyl)phosphine to form a gold(I) phosphine complex. The third step involves the reaction of the gold(I) phosphine complex with sodium hydroxide to form sodium chloride and Chloro[diphenyl(3-sulfonatophenyl)phosphine]gold(I), sodium salt hydrate, 98%.
Propriétés
IUPAC Name |
sodium;chlorogold;3-diphenylphosphanylbenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15O3PS.Au.ClH.Na/c19-23(20,21)18-13-7-12-17(14-18)22(15-8-3-1-4-9-15)16-10-5-2-6-11-16;;;/h1-14H,(H,19,20,21);;1H;/q;+1;;+1/p-2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDXHDEXKIGVFHQ-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC(=CC=C3)S(=O)(=O)[O-].[Na+].Cl[Au] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14AuClNaO3PS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
596.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Chloro[diphenyl(3-sulfonatophenyl)phosphine]gold(I), sodium salt hydrate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(S)-4,12-Dibromo[2.2]paracyclophane, 98%, ee 98%](/img/structure/B6313686.png)

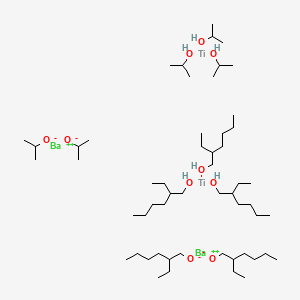
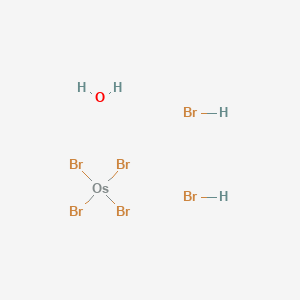
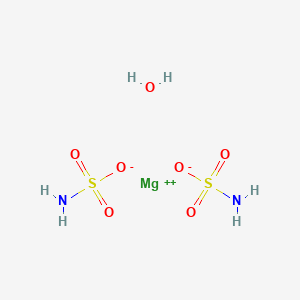
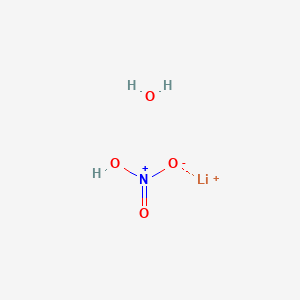
![Tricyclohexylphosphine[1,3-bis(2,4,6-trimethylphenyl)-4,5-dihydroimidazol-2-ylidene][(phenylthio)methylene]Ru(II) dichloride](/img/structure/B6313753.png)
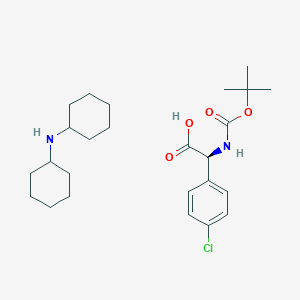

![Methyl 2-[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]-3,3,3-trifluoro-2-{[(4-methylphenyl)sulfonyl]amino}propanoate,97%](/img/structure/B6313779.png)

![Methyl 2-[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]-3,3,3-trifluoro-2-[(methylsulfonyl)amino]propanoate, 97%](/img/structure/B6313783.png)
![Methyl 2-[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]-3,3,3-trifluoro-2-[(phenylsulfonyl)amino]propanoate, 97%](/img/structure/B6313791.png)